molecular formula C9H13BrN2 B1394443 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine CAS No. 1287217-31-5

3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine

Cat. No.: B1394443
CAS No.: 1287217-31-5
M. Wt: 229.12 g/mol
InChI Key: CAZAWBMVQUOTOG-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine is a heterocyclic compound that features a bromine atom attached to a hexahydroimidazoazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine typically involves the bromination of a precursor imidazoazocine compound. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazoazocine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazoazocine ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine
  • 3-Iodo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine
  • 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine

Uniqueness

3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and unsubstituted counterparts. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or without substitution.

Properties

IUPAC Name

3-bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c10-8-7-11-9-5-3-1-2-4-6-12(8)9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZAWBMVQUOTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN2C(=NC=C2Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207536
Record name Imidazo[1,2-a]azocine, 3-bromo-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287217-31-5
Record name Imidazo[1,2-a]azocine, 3-bromo-5,6,7,8,9,10-hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287217-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]azocine, 3-bromo-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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